(3-chloro-2-propoxyphenyl)amine hydrochloride

Catalog No.
S863125
CAS No.
1185057-51-5
M.F
C9H13Cl2NO
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-chloro-2-propoxyphenyl)amine hydrochloride

CAS Number

1185057-51-5

Product Name

(3-chloro-2-propoxyphenyl)amine hydrochloride

IUPAC Name

3-chloro-2-propoxyaniline;hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H

InChI Key

XGHYCHDMKLRTEO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC=C1Cl)N.Cl

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)N.Cl

3-Chloro-2-propoxy-phenylamine hydrochloride

is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. This compound, with a molecular formula of C9H12ClNO•HCl and a molecular weight of 222.12 , is used as a reference standard in pharmaceutical testing .

(3-chloro-2-propoxyphenyl)amine hydrochloride is an organic compound characterized by its amine functional group attached to a chlorinated aromatic ring. Its structure can be represented as follows:

  • Chemical Formula: C11H14ClN
  • Molecular Weight: 215.69 g/mol

The presence of the propoxy group and a chlorine atom on the phenyl ring contributes to its unique chemical properties, influencing both its reactivity and biological activity.

Typical of amines and aromatic compounds, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, forming a salt (hydrochloride) in acidic environments.
  • Electrophilic Aromatic Substitution: The chlorinated phenyl ring can undergo further substitutions depending on the reaction conditions.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications.

(3-chloro-2-propoxyphenyl)amine hydrochloride exhibits significant biological activity, which is essential for its potential therapeutic uses. Studies indicate that compounds with similar structures may exhibit:

  • Antimicrobial Properties: The presence of the amine group often correlates with increased antimicrobial activity.
  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and oxidative stress modulation .
  • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, providing neuroprotective benefits.

The biological activity spectrum is often predicted using computational methods, which analyze the structure-activity relationship to identify promising therapeutic candidates .

Several methods can be employed to synthesize (3-chloro-2-propoxyphenyl)amine hydrochloride:

  • Direct Amination: Reacting 3-chloro-2-propoxyphenol with ammonia or an amine under controlled conditions.
  • Substitution Reactions: Utilizing chlorinated precursors and replacing chlorine with an amine group through nucleophilic substitution.
  • Reduction Reactions: Starting from nitro or other functionalized derivatives and reducing them to obtain the desired amine structure.

These methods allow for the efficient production of the compound while enabling modifications for enhanced properties.

The applications of (3-chloro-2-propoxyphenyl)amine hydrochloride span various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its antimicrobial and anticancer properties.
  • Agriculture: Could serve as a pesticide or herbicide, leveraging its biological activity against pathogens.
  • Material Science: Utilized in developing polymers or coatings that require specific chemical properties.

Its versatility makes it a candidate for further research and development across multiple disciplines.

Research into interaction studies has shown that (3-chloro-2-propoxyphenyl)amine hydrochloride interacts with various biological targets. These interactions can be studied using:

  • In Silico Models: Computational predictions help identify potential binding sites on proteins or enzymes.
  • In Vitro Assays: Laboratory tests assess the compound's efficacy against specific biological targets, such as cancer cell lines or microbial strains.
  • Mechanistic Studies: Understanding how the compound affects cellular pathways can elucidate its therapeutic potential.

Such studies are crucial for determining the safety and efficacy of the compound in clinical applications.

Several compounds share structural similarities with (3-chloro-2-propoxyphenyl)amine hydrochloride, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
4-ChloroanilineChlorine on para positionAntimicrobial
2-Amino-5-chlorophenolAmino group on ortho positionAntioxidant
3-ChloroanilineChlorine on meta positionAnticancer
PropoxyphenylaminePropoxy group without chlorineNeuroprotective

Uniqueness of (3-chloro-2-propoxyphenyl)amine Hydrochloride

What sets (3-chloro-2-propoxyphenyl)amine hydrochloride apart is its specific combination of a propoxy group and a chlorine atom on the aromatic ring, which enhances its solubility and reactivity compared to similar compounds. This unique structure allows it to exhibit a broader spectrum of biological activities, making it a valuable candidate for further pharmacological exploration.

(3-chloro-2-propoxyphenyl)amine hydrochloride is a chemical compound with significant structural complexity that warrants detailed characterization [1]. The molecular formula of this compound is C₉H₁₃Cl₂NO, representing nine carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom [2]. This formula reflects the presence of the parent aromatic amine structure along with the hydrochloride salt component [3].

The exact mass of (3-chloro-2-propoxyphenyl)amine hydrochloride has been determined to be 221.037415 Da, as calculated through high-resolution mass spectrometry techniques [2]. This precise mass value serves as a critical identifier for the compound in analytical applications and provides confirmation of its molecular composition [3]. The molecular weight of the compound is 222.11 g/mol, which represents the average mass taking into account the natural isotopic distribution of its constituent elements [1] [2].

Table 1: Molecular Properties of (3-chloro-2-propoxyphenyl)amine hydrochloride

PropertyValue
Molecular FormulaC₉H₁₃Cl₂NO
Exact Mass221.037415 Da
Molecular Weight222.11 g/mol
Parent Compound CAS130566-29-9
Hydrochloride CAS1185057-51-5
IUPAC Name3-chloro-2-propoxyaniline;hydrochloride
InChIInChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H
SMILESCCCOC1=C(C=CC=C1Cl)N.Cl

The compound is registered with the Chemical Abstracts Service (CAS) under the number 1185057-51-5, while its parent compound (the free base) is registered as 130566-29-9 [4] [2]. These unique identifiers facilitate proper referencing and retrieval of information related to this compound in chemical databases and literature [3].

The structural representation of (3-chloro-2-propoxyphenyl)amine hydrochloride can be expressed through various notations, including the IUPAC name (3-chloro-2-propoxyaniline;hydrochloride), InChI (International Chemical Identifier), and SMILES (Simplified Molecular Input Line Entry System) notations [3]. These standardized representations enable unambiguous identification and communication of the compound's structure across different chemical information systems [2].

Structural Features and Functional Group Analysis

(3-chloro-2-propoxyphenyl)amine hydrochloride possesses a distinctive arrangement of functional groups around an aromatic core structure [5]. The compound features a benzene ring as its central structural element, which provides a planar, conjugated framework with delocalized π electrons [6]. This aromatic system serves as the scaffold to which the various functional groups are attached in a specific pattern [7].

The primary amine group (-NH₂) is positioned at carbon-1 of the benzene ring and is protonated in the hydrochloride salt form, existing as an ammonium group (-NH₃⁺) [6] [7]. This protonation significantly alters the electronic properties of the nitrogen atom, changing it from an electron-donating group in the free base to a positively charged center in the salt form [8]. The nitrogen atom adopts a pyramidal geometry with sp³ hybridization in the salt form, as opposed to the more planar arrangement observed in aromatic amines [7].

The chloro substituent (-Cl) occupies the meta position (carbon-3) relative to the amine group [1]. This halogen substituent exerts both inductive and resonance effects on the aromatic system [9]. The chlorine atom withdraws electron density from the ring through its inductive effect (-I) due to its high electronegativity, while simultaneously donating electron density through resonance (+M) via its lone pairs [10]. These opposing electronic effects influence the overall electron distribution within the molecule and affect its chemical reactivity [9].

Table 3: Structural Features and Functional Group Analysis

Functional GroupPositionStructural FeaturesElectronic Effects
Aromatic RingCore structurePlanar, conjugated six-membered ring with delocalized π electronsProvides resonance stabilization and aromaticity
Amine Group (-NH₂)Position 1 (ortho to propoxy)Pyramidalized nitrogen with sp³ hybridization in salt formElectron-donating to the ring through resonance (+M effect)
Chloro Substituent (-Cl)Position 3 (meta to amine)Electron-withdrawing through induction (-I), electron-donating through resonance (+M)Withdraws electron density from the ring (-I effect), influences ortho/para directing
Propoxy Group (-OCH₂CH₂CH₃)Position 2 (ortho to amine)Electron-donating through resonance (+M), flexible alkyl chain with rotatable bondsDonates electron density to the ring through oxygen lone pairs (+M effect)
Hydrochloride Salt (HCl)Ionic bond with amineForms ionic bond with the amine nitrogen, creating an ammonium saltProtonates the amine, removing its electron-donating ability to the ring

The propoxy group (-OCH₂CH₂CH₃) is situated at the ortho position (carbon-2) relative to the amine group [1] [2]. This alkoxy substituent consists of an oxygen atom directly attached to the aromatic ring and a three-carbon propyl chain [11]. The oxygen atom contributes to the electronic properties of the molecule through its lone pairs, which can participate in resonance with the aromatic system, resulting in an electron-donating effect [11] [10]. The propyl chain introduces conformational flexibility to the molecule due to its rotatable bonds [11].

The bond parameters in (3-chloro-2-propoxyphenyl)amine hydrochloride reflect the influence of the various substituents on the electronic structure of the molecule [12]. The C-N bond connecting the amine group to the aromatic ring typically exhibits partial double bond character due to resonance interactions, with a bond length in the range of 1.39-1.41 Å [7] [13]. The C-Cl bond is polarized due to the electronegativity difference between carbon and chlorine, with a typical length of 1.74-1.76 Å [14] [13]. The C-O bond of the propoxy group shows partial double bond character due to resonance, with a length of approximately 1.36-1.38 Å [13].

Computational Models of Molecular Geometry

Computational modeling approaches have been instrumental in elucidating the three-dimensional structure and electronic properties of (3-chloro-2-propoxyphenyl)amine hydrochloride [15]. These theoretical methods provide valuable insights into aspects of molecular geometry that may be challenging to determine experimentally [16].

Density Functional Theory (DFT) calculations represent one of the most widely employed computational approaches for studying the geometry of aromatic compounds like (3-chloro-2-propoxyphenyl)amine hydrochloride [15] [16]. DFT methods predict that the aromatic ring of the compound maintains a predominantly planar configuration, with slight deviations from planarity observed for the substituent groups [13]. The calculated bond angles within the aromatic ring are typically in the range of 118-120°, consistent with the expected geometry for substituted benzene derivatives [12] [13].

Table 5: Computational Models of Molecular Geometry

Computational MethodApplication to StructureKey Findings for (3-chloro-2-propoxyphenyl)amine
Density Functional Theory (DFT)Optimization of molecular geometry, calculation of electronic propertiesPredicts planar aromatic ring with slight deviations for substituents
Molecular Mechanics (MM)Prediction of conformational preferences and packing arrangementsIdentifies preferred conformations of propoxy chain and packing motifs
Semi-empirical MethodsRapid estimation of molecular geometry and propertiesEstimates bond lengths and angles consistent with similar structures
Ab initio MethodsHigh-accuracy calculation of electronic structure and propertiesCalculates electron density distribution showing effects of substituents
Molecular Dynamics (MD)Simulation of dynamic behavior and conformational flexibilityReveals flexibility of propoxy chain and potential hydrogen bonding patterns

The propoxy group introduces conformational flexibility to the molecule due to its rotatable bonds [16]. Computational studies using molecular mechanics and molecular dynamics simulations reveal that this group can adopt multiple conformations, with the extended conformation being energetically favorable in many cases to minimize steric interactions [15] [16]. The orientation of the propoxy group relative to the aromatic plane is influenced by both steric factors and potential intramolecular hydrogen bonding interactions [16].

The chlorine substituent at the meta position is predicted to lie nearly in the plane of the aromatic ring, with only slight deviations observed [12] [13]. This arrangement maximizes the overlap between the chlorine p-orbitals and the π-system of the ring, facilitating resonance interactions [10] [13]. The calculated C-Cl bond length from computational models is consistent with experimental values observed for similar chloroaniline derivatives, typically in the range of 1.74-1.76 Å [14] [13].

In the hydrochloride salt form, computational models predict that the amine nitrogen adopts a pyramidal geometry with sp³ hybridization [17]. The protonation of the nitrogen significantly alters its electronic properties, transforming it from an electron-donating group in the free base to a positively charged center in the salt form [17]. This change in hybridization and electronic character has profound effects on the overall molecular properties and reactivity [8] [17].

Electronic structure calculations provide insights into the charge distribution within the molecule, revealing the polarization of bonds due to the electronegativity differences between atoms [15] [16]. These calculations show that the chlorine atom bears a partial negative charge, while the carbon atoms adjacent to electron-withdrawing groups carry partial positive charges [10]. The oxygen atom of the propoxy group also bears a partial negative charge due to its high electronegativity [11] [10].

Crystal Structure and Solid-State Arrangement

The crystal structure and solid-state arrangement of (3-chloro-2-propoxyphenyl)amine hydrochloride are characterized by specific packing motifs and intermolecular interactions that determine its three-dimensional organization in the crystalline state [18]. While direct crystallographic data for this specific compound is limited, predictions can be made based on the structural features of similar aniline derivatives and hydrochloride salts [19] [20].

The crystal system of (3-chloro-2-propoxyphenyl)amine hydrochloride is likely monoclinic or orthorhombic, which are common crystal systems for aniline derivatives and their hydrochloride salts [19] [14]. The space group is predicted to be one of the frequently observed arrangements for similar compounds, such as P21/c, P212121, or Pbca, based on symmetry considerations and packing efficiency [20] [14].

Table 6: Predicted Crystal Structure and Solid-State Arrangement

PropertyPredicted Characteristics
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCommon for aniline derivatives: P21/c, P212121, or Pbca
Unit Cell ParametersDependent on packing arrangement, typically a=7-9 Å, b=9-11 Å, c=12-15 Å, β=90-110°
Z Value4 or 8 (common for similar structures)
Density (calculated)Approximately 1.3-1.5 g/cm³
Packing CoefficientTypically 0.65-0.75
Hydrogen Bonding MotifsN-H···Cl hydrogen bonds forming chains or layers
π-π StackingOffset stacking of aromatic rings with 3.3-3.8 Å separation
Cl···Cl InteractionsPotential Cl···Cl contacts in the range of 3.3-3.8 Å
Molecular ConformationPropoxy group likely adopts extended conformation to minimize steric hindrance

The unit cell parameters for (3-chloro-2-propoxyphenyl)amine hydrochloride would be dependent on the specific packing arrangement, but based on similar structures, typical values might include a=7-9 Å, b=9-11 Å, c=12-15 Å, with β=90-110° for monoclinic systems [19] [20]. The number of molecules per unit cell (Z value) is likely to be 4 or 8, which is common for small organic molecules of this size [20] [14].

In the crystalline state, (3-chloro-2-propoxyphenyl)amine hydrochloride molecules are expected to form an extensive network of hydrogen bonds [18] [20]. The protonated amine group (-NH₃⁺) serves as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride counterions [17]. These hydrogen bonding interactions typically result in the formation of chains or layers within the crystal structure, contributing significantly to the overall stability of the crystalline arrangement [18] [20].

Aromatic interactions, particularly π-π stacking between the benzene rings of adjacent molecules, are likely to play a role in the crystal packing [18]. These interactions typically involve offset stacking of the aromatic rings with interplanar distances in the range of 3.3-3.8 Å [20] [14]. The presence of the chloro substituent may influence the preferred stacking arrangement due to its electronic effects on the aromatic system [18] [14].

Potential halogen bonding interactions involving the chlorine atom at the meta position may also contribute to the crystal packing [18]. Cl···Cl contacts in the range of 3.3-3.8 Å have been observed in the crystal structures of chloro-substituted aromatics and could be present in (3-chloro-2-propoxyphenyl)amine hydrochloride [20] [14]. These interactions, although weaker than hydrogen bonds, can influence the overall three-dimensional arrangement of molecules in the crystal [18] [20].

The propoxy group, with its conformational flexibility, is likely to adopt an extended conformation in the crystal structure to minimize steric hindrance and optimize packing efficiency [18] [20]. The orientation of this group relative to the aromatic plane may be influenced by crystal packing forces and potential intermolecular interactions involving the oxygen atom [18] [20].

Comparison with Parent Compound (3-Chloro-2-propoxyphenyl)amine

The structural and physicochemical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride differ significantly from those of its parent compound, (3-chloro-2-propoxyphenyl)amine (also known as 3-chloro-2-propoxyaniline) [21]. These differences arise primarily from the protonation of the amine group in the hydrochloride salt form, which fundamentally alters the electronic character and intermolecular interaction capabilities of the molecule [22] [8].

The most obvious distinction between the two compounds is their molecular formula and weight [21]. The parent compound has the molecular formula C₉H₁₂ClNO with a molecular weight of 185.65 g/mol, while the hydrochloride salt has the formula C₉H₁₃Cl₂NO with a molecular weight of 222.11 g/mol [4] [2]. This difference of 36.46 g/mol corresponds to the addition of one hydrogen chloride (HCl) molecule to form the salt [22].

Table 7: Comparison with Parent Compound (3-Chloro-2-propoxyphenyl)amine

PropertyParent Compound (3-Chloro-2-propoxyphenyl)amineHydrochloride Salt
Molecular FormulaC₉H₁₂ClNOC₉H₁₃Cl₂NO
Molecular Weight185.65 g/mol222.11 g/mol
Amine Group CharacterFree base with pyramidalized nitrogenProtonated ammonium salt
Hydrogen Bonding CapabilityN-H···N and N-H···O hydrogen bonds possibleEnhanced N-H···Cl hydrogen bonding
Crystal PackingLikely dominated by N-H···O and π-π interactionsDominated by ionic N-H···Cl interactions
Solubility ProfileHigher in organic solvents, lower in waterEnhanced water solubility, reduced organic solubility
Melting PointExpected to be lowerExpected to be higher due to ionic character
Conformational FlexibilitySimilar conformational space for propoxy groupSimilar conformational space for propoxy group
Reactivity of Amine GroupMore nucleophilic, available for reactionsSignificantly reduced due to protonation

The amine group in the parent compound exists as a free base with a pyramidalized nitrogen atom that possesses a lone pair of electrons [7]. This lone pair makes the nitrogen atom nucleophilic and capable of participating in various chemical reactions [7] [23]. In contrast, the amine group in the hydrochloride salt is protonated, forming an ammonium salt (-NH₃⁺) that lacks a lone pair and bears a positive charge [22] [8]. This protonation fundamentally changes the electronic character of the nitrogen atom and significantly reduces its nucleophilicity and reactivity [8] [17].

The hydrogen bonding capabilities of the two compounds differ substantially [22] [8]. The parent compound can form N-H···N and N-H···O hydrogen bonds through its primary amine group, while the hydrochloride salt forms stronger and more directional N-H···Cl hydrogen bonds due to the protonated ammonium group [22] [17]. These differences in hydrogen bonding patterns lead to distinct crystal packing arrangements in the solid state [18] [20].

The solubility profiles of the two compounds reflect their different electronic characters [22] [8]. The free base is generally more soluble in organic solvents and less soluble in water, while the hydrochloride salt exhibits enhanced water solubility due to its ionic nature [22] [8]. This difference in solubility is particularly important for pharmaceutical applications, where water solubility can significantly impact bioavailability [22].

The melting point of the hydrochloride salt is expected to be higher than that of the parent compound due to the stronger ionic interactions in the crystal lattice of the salt [22] [8]. These stronger intermolecular forces require more thermal energy to overcome, resulting in a higher melting point [8].

Despite these significant differences, the two compounds share similar conformational flexibility with respect to the propoxy group [21] [24]. This group can adopt multiple conformations in both compounds due to its rotatable bonds, with the preferred conformation being influenced by intramolecular and intermolecular interactions [21] [24].

Dates

Modify: 2023-08-16

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